![molecular formula C19H18O2 B12570946 2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione CAS No. 185043-35-0](/img/structure/B12570946.png)
2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione is a chemical compound with a unique structure that includes an indene core substituted with a 3-(2-methylpropyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cyclization, to form the indene core. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indene derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[3-(2-Methylpropyl)phenyl]propanoic acid: Similar structure but different functional groups.
1H-indazole derivatives: Share the indene core but with different substituents.
Uniqueness
2-[3-(2-Methylpropyl)phenyl]-1H-indene-1,3(2H)-dione is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
185043-35-0 |
|---|---|
Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-[3-(2-methylpropyl)phenyl]indene-1,3-dione |
InChI |
InChI=1S/C19H18O2/c1-12(2)10-13-6-5-7-14(11-13)17-18(20)15-8-3-4-9-16(15)19(17)21/h3-9,11-12,17H,10H2,1-2H3 |
InChI Key |
AOHLYDHNBHVVKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


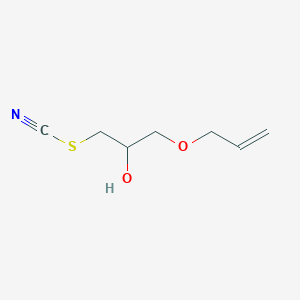
![6-Chloropyrazino[2,3-a]phenazin-5(7H)-one](/img/structure/B12570867.png)
![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)
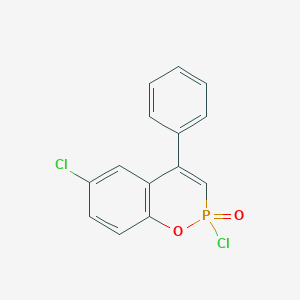
![(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12570913.png)
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl formate](/img/structure/B12570922.png)
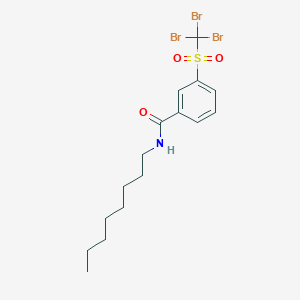
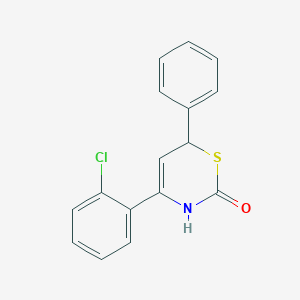
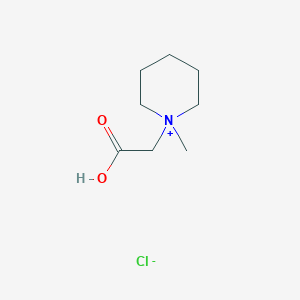



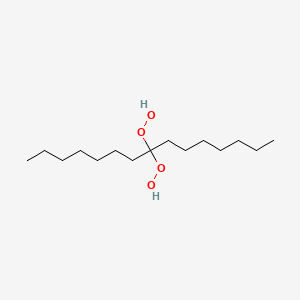
![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)
